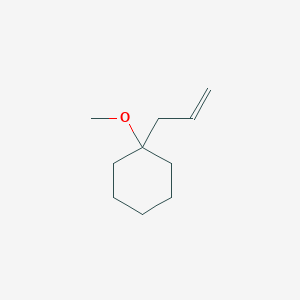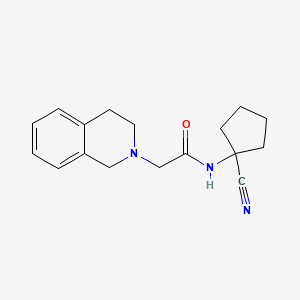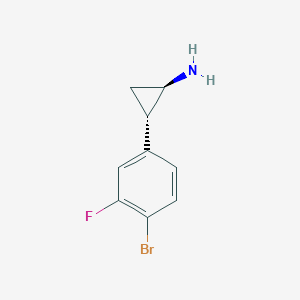
(1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine is a chiral cyclopropane derivative with a bromo and fluoro substituent on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of (4-Bromo-3-fluorophenyl)diazomethane with an amine under catalytic conditions. The reaction is often carried out in the presence of a chiral catalyst to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired enantiomer.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the bromo or fluoro substituents to other functional groups, such as hydrogen or alkyl groups.
Substitution: The bromo and fluoro substituents on the phenyl ring can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of dehalogenated or alkylated derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- (1R,2S)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine
- (1R,2S)-2-(4-Bromo-3-chlorophenyl)cyclopropan-1-amine
- (1R,2S)-2-(4-Bromo-3-methylphenyl)cyclopropan-1-amine
Comparison: Compared to its analogs, (1R,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine is unique due to the presence of both bromo and fluoro substituents, which can influence its reactivity and biological activity. The combination of these substituents may enhance its binding affinity to certain targets or alter its pharmacokinetic properties.
Propiedades
Fórmula molecular |
C9H9BrFN |
|---|---|
Peso molecular |
230.08 g/mol |
Nombre IUPAC |
(1R,2S)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9BrFN/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9+/m0/s1 |
Clave InChI |
XEDSGSRYSSNECI-IMTBSYHQSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)Br)F |
SMILES canónico |
C1C(C1N)C2=CC(=C(C=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


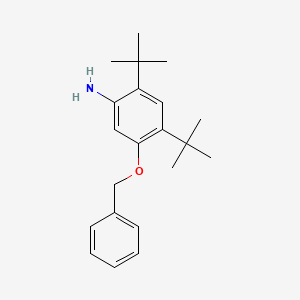
![tert-Butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13350991.png)
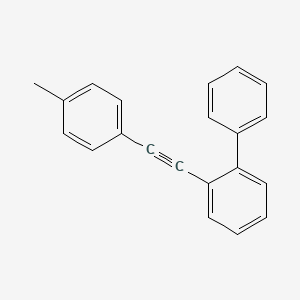
![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351001.png)
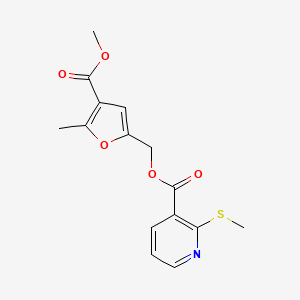
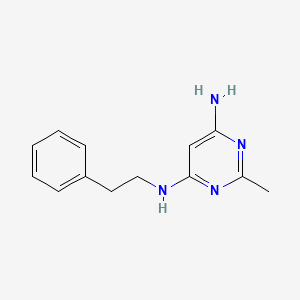
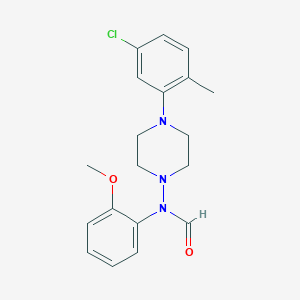
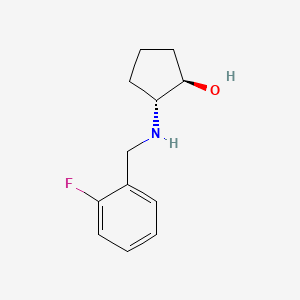
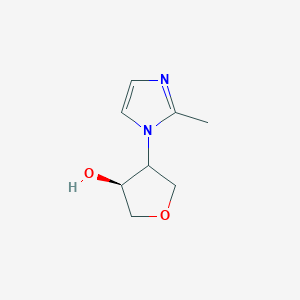
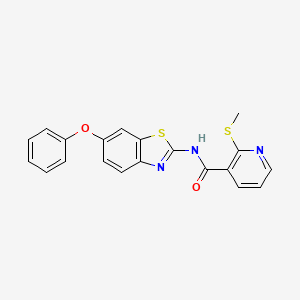
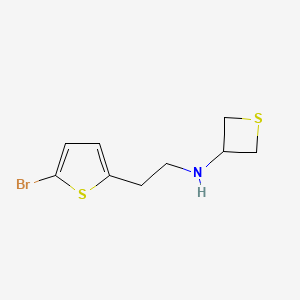
![4-(benzyloxy)-2-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]phenol](/img/structure/B13351040.png)
